N-benzyl-N-(2-cyanoethyl)benzamide
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Overview
Description
N-benzyl-N-(2-cyanoethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a cyanoethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-cyanoethyl)benzamide typically involves the reaction of benzylamine with 2-cyanoethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(2-cyanoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: Amino derivatives of this compound.
Substitution: Substituted benzamide compounds with various functional groups.
Scientific Research Applications
Chemistry: N-benzyl-N-(2-cyanoethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. It has shown promise in inhibiting amyloid-beta aggregation, which is relevant to Alzheimer’s disease research .
Medicine: The compound’s ability to inhibit amyloid-beta aggregation makes it a candidate for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)benzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, the compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly into neurotoxic forms . This inhibition can mitigate the neurotoxic effects of amyloid-beta and potentially slow the progression of the disease.
Comparison with Similar Compounds
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Comparison: N-benzyl-N-(2-cyanoethyl)benzamide is unique due to the presence of both a benzyl group and a cyanoethyl group. This combination imparts distinct chemical properties and reactivity compared to its analogs. For example, the cyanoethyl group can participate in additional reactions such as nucleophilic addition, which is not possible with N-benzylbenzamide or N-phenethylbenzamide .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis
Properties
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-12-7-13-19(14-15-8-3-1-4-9-15)17(20)16-10-5-2-6-11-16/h1-6,8-11H,7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJFAFLQIIJEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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